Product packaging for butyl 2-(4-formyl-2-methoxyphenoxy)acetate(Cat. No.:CAS No. 1272067-50-1)

butyl 2-(4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B3017757
CAS No.: 1272067-50-1
M. Wt: 266.293
InChI Key: IKXMPHUOOLSJRD-UHFFFAOYSA-N
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Description

Butyl 2-(4-formyl-2-methoxyphenoxy)acetate is a high-purity chemical building block designed for research and development in medicinal chemistry and organic synthesis. This compound features a reactive aldehyde group and a phenoxyacetate ester structure, making it a valuable intermediate for constructing more complex molecules. The ester functionality, particularly with butyl as the protecting group, can offer enhanced solubility in organic solvents compared to methyl or ethyl esters . The primary research application of this compound is as a key synthetic intermediate. The formyl group is a versatile handle for further chemical transformation, most notably through condensation reactions to form hydrazone or Schiff base linkers, which are strategies commonly employed in the design of potential therapeutic agents . Furthermore, its core structure is analogous to intermediates used in developing compounds for neurodegenerative diseases . For instance, molecular hybridization strategies that incorporate similar aldehyde-containing phenoxy fragments have been explored to create new chemical entities with dual activities for complex conditions like Alzheimer's disease . Researchers can utilize this compound to develop novel hybrids by conjugating it with various pharmacophores of natural or synthetic origin. The synthetic versatility of the scaffold allows it to be used in several reaction types, including nucleophilic addition at the aldehyde, reduction to an alcohol, or hydrolysis of the ester to the corresponding carboxylic acid for further derivatization . This makes it a critical starting material in multi-step synthetic routes aimed at generating libraries of compounds for biological screening. Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O5 B3017757 butyl 2-(4-formyl-2-methoxyphenoxy)acetate CAS No. 1272067-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-(4-formyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-4-7-18-14(16)10-19-12-6-5-11(9-15)8-13(12)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXMPHUOOLSJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyl 2 4 Formyl 2 Methoxyphenoxy Acetate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of butyl 2-(4-formyl-2-methoxyphenoxy)acetate logically deconstructs the molecule into readily available starting materials. The primary disconnections are at the ester and ether linkages.

The ester bond can be disconnected to reveal butanol and 2-(4-formyl-2-methoxyphenoxy)acetic acid. This carboxylic acid is a crucial intermediate in the synthesis. Further disconnection of the ether linkage in this intermediate points to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a two-carbon unit, typically derived from a haloacetic acid such as chloroacetic acid or bromoacetic acid.

Therefore, the key precursors for the synthesis of this compound are:

Vanillin: A widely available natural product that provides the core aromatic ring with the formyl and methoxy (B1213986) substituents.

A Haloacetic Acid or its Ester: Such as chloroacetic acid or ethyl chloroacetate, which provides the acetic acid backbone for the ether linkage.

Butanol: The alcohol required for the final esterification step.

Esterification Strategies

The final step in the synthesis of this compound is the esterification of 2-(4-formyl-2-methoxyphenoxy)acetic acid with butanol. Several established methods can be employed for this transformation.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, is a common and straightforward method. This acid-catalyzed reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst.

Reaction Component Role Examples
Carboxylic AcidSubstrate2-(4-formyl-2-methoxyphenoxy)acetic acid
AlcoholReagentn-butanol, isobutanol, etc.
Acid CatalystCatalystSulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA)
SolventMediumOften the excess alcohol or a non-polar solvent like toluene

To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or by using a large excess of the alcohol.

Transesterification Pathways

While less direct for this specific synthesis, transesterification could be a viable pathway if a different ester of 2-(4-formyl-2-methoxyphenoxy)acetic acid is more readily available. In this process, an existing ester is reacted with butanol in the presence of an acid or base catalyst to exchange the ester group. For example, if methyl 2-(4-formyl-2-methoxyphenoxy)acetate were synthesized, it could be converted to the butyl ester by heating with butanol and a suitable catalyst. usu.ac.id

Catalytic Systems in Ester Formation

A variety of catalysts can be employed to facilitate the esterification reaction. The choice of catalyst can influence reaction times, yields, and conditions.

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Catalysts H₂SO₄, HCl, PTSAHigh catalytic activity, low costDifficult to separate from the reaction mixture, can cause side reactions
Heterogeneous Acid Catalysts Amberlyst 15, ZeolitesEasily separable and reusable, often milder reaction conditionsCan have lower activity than homogeneous catalysts, may require higher temperatures
Lewis Acids Tin(II) chloride, Scandium(III) triflateCan be effective for sterically hindered substratesCan be moisture sensitive and more expensive

Etherification Reactions

The formation of the key intermediate, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is achieved through an etherification reaction, most commonly a variant of the Williamson ether synthesis.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a robust method for forming ethers and involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing 2-(4-formyl-2-methoxyphenoxy)acetic acid, the phenoxide of vanillin is reacted with a haloacetic acid. arabjchem.org

The reaction proceeds in two main steps:

Deprotonation of the Phenol (B47542): The phenolic hydroxyl group of vanillin is deprotonated by a base to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an Sₙ2 reaction, displacing the halide ion. wikipedia.org

Component Function Common Reagents
PhenolNucleophile precursorVanillin
BaseDeprotonating agentSodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH) youtube.com
Alkyl HalideElectrophileChloroacetic acid, Bromoacetic acid, Ethyl chloroacetate
SolventReaction mediumWater, Ethanol, Acetone (B3395972), Dimethylformamide (DMF)

A common procedure involves reacting vanillin with chloroacetic acid in the presence of sodium hydroxide. arabjchem.org The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in reactions involving different phases to facilitate the interaction between the reactants. youtube.com

Alternative Etherification Protocols

The core structure of this compound is typically assembled via an ether linkage, commonly formed through the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with a suitable butyl haloacetate. organic-synthesis.com While this is a foundational method, several alternative protocols have been developed to enhance reaction rates, yields, and environmental compatibility.

Microwave-Assisted Williamson Ether Synthesis: The application of microwave irradiation has been shown to significantly accelerate the rate of ether synthesis reactions. numberanalytics.comnumberanalytics.com This technique promotes rapid and uniform heating of the reactants, often leading to drastically reduced reaction times and improved yields compared to conventional heating methods. numberanalytics.comchinakxjy.com

Phase-Transfer Catalysis (PTC): PTC is a valuable tool for facilitating reactions between reactants in immiscible phases. In the context of this synthesis, a phase-transfer catalyst can shuttle the phenoxide ion from an aqueous or solid phase into an organic phase containing the alkylating agent. This approach can improve reaction efficiency and may allow for the use of milder reaction conditions and less hazardous solvents. numberanalytics.comresearchgate.net

Catalytic Williamson Ether Synthesis (CWES): More advanced, "green" alternatives aim to avoid the production of salt byproducts. CWES can be performed at high temperatures (above 300°C) using weak alkylating agents like carboxylic acid esters. This method operates as a homogeneous catalytic process and is particularly suited for producing alkyl aryl ethers. acs.org

ProtocolKey FeaturesAdvantagesTypical Conditions
Conventional Williamson SynthesisReaction of a phenoxide with an alkyl halide. organic-synthesis.comWell-established, versatile.Strong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, Acetonitrile), heating. organic-synthesis.comnumberanalytics.com
Microwave-Assisted SynthesisUse of microwave irradiation for heating. numberanalytics.comReduced reaction times, often higher yields. numberanalytics.comnumberanalytics.comMicrowave reactor, specific solvents transparent to microwaves.
Phase-Transfer Catalysis (PTC)Employs a catalyst to facilitate inter-phase reactions. numberanalytics.comImproved efficiency, use of milder conditions, potential for greener solvents. numberanalytics.comresearchgate.netQuaternary ammonium salts or crown ethers as catalysts.

Optimization of Etherification Conditions

Achieving high yields and selectivity in the etherification step is crucial for an efficient synthesis. The optimization of reaction conditions—including the choice of base, solvent, temperature, and pressure—can significantly influence the outcome. numberanalytics.com

Base and Solvent Selection: The Williamson ether synthesis relies on the generation of a nucleophilic alkoxide or phenoxide ion. Strong bases like sodium hydride (NaH) or weaker carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. organic-synthesis.comnumberanalytics.com The choice of solvent is equally critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com The combination of a strong base with a polar aprotic solvent generally results in higher yields compared to weaker bases in protic solvents. numberanalytics.com

Temperature and Pressure: Increasing the reaction temperature typically enhances the reaction rate. However, excessively high temperatures can promote undesirable side reactions, such as elimination reactions of the alkyl halide, which reduces selectivity. numberanalytics.comnumberanalytics.com High pressure can also be used to accelerate the reaction by increasing the concentration of the reactants. numberanalytics.com Careful control of temperature is therefore necessary to balance reaction speed with product purity.

BaseSolventReported Yield (%)Reference
NaHDMF85 numberanalytics.com
KOtBuDMSO90 numberanalytics.com
K₂CO₃ / Cs₂CO₃Acetonitrile (B52724)Good to excellent organic-synthesis.com
NaOHH₂O40 numberanalytics.com

Formylation and Methoxylation Strategies

The synthesis of the vanillin precursor, 4-hydroxy-3-methoxybenzaldehyde, is a foundational aspect of producing the target compound. This process involves the strategic introduction of both a formyl (-CHO) group and a methoxy (-OCH₃) group onto a simpler phenolic ring.

Introduction of the Formyl Group

Formylation is any chemical process where a formyl group is added to a compound. wikipedia.org Several classic organic reactions can be employed to introduce an aldehyde function onto an aromatic ring, such as guaiacol (B22219) (2-methoxyphenol), to produce vanillin and its isomer, ortho-vanillin. globethesis.comgoogle.com

Reimer-Tiemann Reaction: This method involves treating a phenol with chloroform (B151607) in a strongly basic aqueous solution. For guaiacol, this reaction can yield both vanillin and its isomer. wikipedia.orggoogle.com

Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent in an acidic medium, typically targeting positions ortho to the hydroxyl group. wikipedia.org

Gattermann-Koch and Gattermann Reactions: These reactions use carbon monoxide/HCl or cyanides, respectively, in the presence of a Lewis acid catalyst to formylate aromatic compounds. wikipedia.org

Vilsmeier-Haack Reaction: This process utilizes a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org

The major commercial route for synthesizing vanillin often involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation. chinakxjy.com

Regioselective Methoxylation Techniques

To ensure the correct substitution pattern of vanillin (methoxy group at C3, hydroxyl at C4), a highly regioselective methoxylation strategy is required. A convenient and effective two-step laboratory synthesis starts from 4-hydroxybenzaldehyde. researchgate.netudel.edu

Electrophilic Bromination: The first step is the bromination of 4-hydroxybenzaldehyde. This electrophilic aromatic substitution directs the bromine atom to the position ortho to the strongly activating hydroxyl group, yielding 3-bromo-4-hydroxybenzaldehyde. This reaction is typically rapid. udel.edu

Copper-Mediated Methoxylation: The second step involves a copper-catalyzed nucleophilic substitution reaction. The bromine atom on the aromatic ring is replaced by a methoxy group using sodium methoxide (B1231860) in the presence of a copper catalyst, such as copper(I) bromide. researchgate.netudel.edu This transition-metal-catalyzed bond-forming reaction proceeds efficiently to give vanillin. udel.edu

This two-step sequence provides excellent control over the position of the methoxy group, a critical factor in the synthesis of the correct vanillin isomer. researchgate.net

Multi-step Synthetic Sequences and Yield Optimization

A multi-step synthesis involves a series of chemical reactions to create a target molecule from available starting materials. vapourtec.com The synthesis of this compound is typically approached via a sequence starting from vanillin.

Synthetic Pathway: The most direct route involves the O-alkylation of vanillin with a suitable butyl haloacetate, such as butyl bromoacetate. This reaction, a Williamson ether synthesis, forms the desired ether linkage and introduces the butyl acetate (B1210297) moiety in a single, efficient step.

An alternative two-step pathway involves:

Reacting vanillin with chloroacetic acid in the presence of sodium hydroxide to form 2-(4-formyl-2-methoxyphenoxy)acetic acid. arabjchem.org

Subsequent esterification of the resulting carboxylic acid with butanol under acidic conditions (e.g., Fischer esterification) to yield the final product.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of vanillin derivatives is of growing importance, aiming to reduce environmental impact and improve sustainability. chinakxjy.com

Use of Renewable Feedstocks: A key principle is the use of renewable starting materials. Synthetic vanillin can be produced from guaiacol (derived from petrochemicals) or from more sustainable sources like lignin (B12514952), a byproduct of the paper industry, or eugenol (B1671780), which is naturally found in clove oil. chinakxjy.comsphinxsai.com Biotechnological routes using microorganisms or enzymes to convert substrates like ferulic acid into vanillin are also gaining prominence. nih.govasm.orgresearchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. researchgate.net The use of phase-transfer catalysts in etherification or transition-metal catalysts in methoxylation are examples of this principle in action. numberanalytics.comresearchgate.net

Reduction of Derivatives: Synthetic routes that minimize the use of protecting groups or intermediate derivatization steps are preferred to reduce the number of steps and the amount of waste generated. researchgate.net

Energy Efficiency: Methods like microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. chinakxjy.comorientjchem.org

Safer Solvents and Reaction Conditions: The choice of solvents has a major environmental impact. Efforts are made to replace hazardous solvents like DMF with greener alternatives or to develop solvent-free reaction conditions. orientjchem.org

Green Chemistry PrincipleApplication in SynthesisExample
Renewable FeedstocksUsing plant-derived starting materials for the vanillin core.Synthesis from eugenol (from clove oil) or lignin (from wood pulp). chinakxjy.comsphinxsai.com
Atom Economy / CatalysisUsing catalysts to improve efficiency and reduce waste.Phase-transfer catalysts for etherification; copper catalysts for methoxylation. numberanalytics.comresearchgate.net
Energy EfficiencyEmploying methods that reduce energy consumption.Microwave-assisted etherification to reduce reaction times. numberanalytics.comchinakxjy.com
Safer SolventsReplacing hazardous solvents with more benign alternatives.Exploring solvent-free conditions or using water/ethanol where possible. orientjchem.org
BiocatalysisUsing enzymes or whole organisms for transformations.Enzymatic conversion of ferulic acid to vanillin. asm.orgresearchgate.net

Solvent Selection and Minimization

The choice of solvent is critical in the synthesis of phenoxy acetates as it influences reaction rates, yields, and the ease of product isolation. In related syntheses of similar compounds, a variety of solvents have been employed, each with distinct advantages and disadvantages.

For the synthesis of the precursor acid, an aqueous solution of sodium hydroxide is commonly used. arabjchem.org In the subsequent esterification or in the direct synthesis of related esters, polar aprotic solvents are frequently favored. For instance, in the synthesis of tert-butyl 2-(4-formylphenoxy)acetate, solvents like acetone or dimethylformamide (DMF) are utilized in conjunction with a base such as potassium carbonate. Similarly, acetonitrile is a common solvent for the preparation of other 4-(disubstituted-pyrimidin-2-yloxy)phenoxy acetates, where it facilitates the reaction between a hydroxyphenoxy compound and a chloroacetic ester in the presence of anhydrous potassium carbonate. mdpi.com

The selection of a solvent is guided by several factors including the solubility of the reactants, the reaction temperature, and the polarity required to facilitate the nucleophilic substitution. The trend towards sustainable or "green" chemistry emphasizes the minimization of solvent use or the selection of more environmentally benign solvents. Research in related fields is exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact of chemical syntheses. The goal of solvent minimization is to reduce waste, energy consumption for solvent removal, and potential environmental contamination.

Table 1: Comparison of Solvents Used in the Synthesis of Related Phenoxy Acetates

Solvent Reactants Base Typical Reaction Conditions Reference
Water Vanillin, Chloroacetic acid Sodium hydroxide Not specified arabjchem.org
Acetone 4-Hydroxybenzaldehyde, tert-Butyl bromoacetate Potassium carbonate Not specified
Dimethylformamide (DMF) 4-Hydroxybenzaldehyde, tert-Butyl bromoacetate Potassium carbonate Not specified
Acetonitrile 2-(4-hydroxyphenoxy)-4,6-disubstitutedpyrimidine, Chloroacetic ester Anhydrous potassium carbonate Reflux for 7 hours mdpi.com

Catalyst Design for Sustainable Synthesis

Catalysis plays a pivotal role in the sustainable synthesis of chemical compounds by enabling reactions to proceed under milder conditions, with higher selectivity, and with reduced waste generation. In the context of synthesizing this compound and its precursors, both basic and acidic catalysts are employed.

In the initial synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid from vanillin, sodium hydroxide acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on chloroacetic acid. arabjchem.org Similarly, in the synthesis of related esters, bases like potassium carbonate are used to facilitate the reaction between a phenol and a haloacetate. mdpi.com

For the esterification of the carboxylic acid precursor with butanol to form the final product, an acid catalyst is typically required. While not explicitly detailed for this specific compound in the provided search results, general esterification principles suggest the use of strong acids like sulfuric acid or p-toluenesulfonic acid.

The design of sustainable catalysts focuses on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thus minimizing waste. For instance, solid acid catalysts are being explored for esterification reactions. These can include ion-exchange resins, zeolites, or metal oxides, which offer advantages in terms of reusability and reduced corrosion compared to traditional mineral acids. The development of such catalysts for the synthesis of this compound would represent a significant advancement in the sustainability of its production.

Table 2: Catalysts Employed in the Synthesis of Precursors and Related Esters

Catalyst Reaction Type Reactants Solvent Purpose Reference
Sodium hydroxide Williamson ether synthesis Vanillin, Chloroacetic acid Water Deprotonation of phenol arabjchem.org
Potassium carbonate Williamson ether synthesis 4-Hydroxybenzaldehyde, tert-Butyl bromoacetate Acetone/DMF Deprotonation of phenol
Anhydrous potassium carbonate Williamson ether synthesis 2-(4-hydroxyphenoxy)-4,6-disubstitutedpyrimidine, Chloroacetic ester Acetonitrile Deprotonation of phenol mdpi.com

Chemical Reactivity and Derivatization of Butyl 2 4 Formyl 2 Methoxyphenoxy Acetate

Reactions Involving the Formyl Group

The aldehyde (formyl) group attached to the aromatic ring is a primary site for chemical modification. Its electrophilic carbon atom is a target for nucleophiles, and the group itself can undergo various oxidation, reduction, and condensation reactions.

Nucleophilic Additions

The carbonyl carbon of the formyl group is electrophilic and readily attacked by nucleophiles. Due to the electron distribution in the carbonyl group, the carbon atom carries a partial positive charge, making it susceptible to attack by electron-rich species. britannica.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A variety of carbon and heteroatom nucleophiles can participate in these reactions, expanding the molecular complexity.

Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and adducts from organometallic reagents. For instance, the reaction with α-furyl anion, acetate (B1210297) anion, or an indium-assisted allyl anion can lead to the formation of new carbon-carbon bonds. nih.gov The stereochemical outcome of such additions can often be predicted using models like the Felkin-Anh transition state model. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions
NucleophileReagent(s)Product TypeSignificance
CyanideHCN, KCNCyanohydrinIntermediate for α-hydroxy acids and amino acids.
Grignard ReagentR-MgBrSecondary AlcoholForms a new C-C bond, adding an alkyl/aryl group.
OrganolithiumR-LiSecondary AlcoholHighly reactive C-C bond formation.
AlcoholR-OH, Acid catalystAcetal/HemiacetalProtection of the aldehyde group.

Oxidation and Reduction Processes

The formyl group is at an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents can convert the aldehyde to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). This conversion is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxylic acid functionality.

Reduction: The formyl group is readily reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, which upon workup yields the corresponding alcohol.

Table 2: Oxidation and Reduction Reactions of the Formyl Group
ProcessReagent(s)Product Functional GroupExample Reagent
OxidationPotassium permanganateCarboxylic AcidKMnO₄
OxidationChromium trioxideCarboxylic AcidCrO₃
ReductionSodium borohydridePrimary AlcoholNaBH₄
ReductionLithium aluminum hydridePrimary AlcoholLiAlH₄

Condensation Reactions

Condensation reactions involving the formyl group are crucial for forming larger molecules, often through the creation of new carbon-carbon or carbon-nitrogen bonds. These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by a dehydration step. For example, a related compound, tert-butyl 2-(4-formylphenoxy)acetate, is known to undergo condensation with aromatic aldehydes. biosynth.com

Aldehydes can react with amines to form imines (Schiff bases) or with activated methylene (B1212753) compounds in aldol-type condensations. The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde with a ketone or another aldehyde under basic or acidic conditions to form an α,β-unsaturated ketone. researchgate.net Condensation with sulfonamides can also occur, sometimes leading to complex rearrangements and the formation of various sulfur- and nitrogen-containing products. nih.govnih.gov

Reactions at the Ester Moiety

The butyl ester group in butyl 2-(4-formyl-2-methoxyphenoxy)acetate provides another handle for derivatization, primarily through nucleophilic acyl substitution reactions.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. pearson.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. jetir.org Microbial esterases can also be used for enantioselective hydrolysis of esters. nih.gov

Table 3: Hydrolysis of the Ester Moiety
ConditionCatalystKey IntermediateProducts
AcidicH₃O⁺Protonated carbonyl2-(4-formyl-2-methoxyphenoxy)acetic acid + Butanol
BasicOH⁻Tetrahedral alkoxide2-(4-formyl-2-methoxyphenoxy)acetate salt + Butanol

Transamidation and Other Amidation Reactions

The ester group can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This process, often called aminolysis or amidation, involves the nucleophilic attack of the amine on the ester carbonyl carbon.

The reaction is typically slower than hydrolysis and may require heating. The mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the butoxide leaving group, forming the amide. This method is a direct way to introduce nitrogen-containing functionalities into the molecule. For example, the related methyl eugenol (B1671780) acetate can be reacted with diethanolamine (B148213) in the presence of a sodium methoxide (B1231860) catalyst to yield the corresponding amide. usu.ac.id

Reduction of the Ester Group

The butyl ester group of this compound is susceptible to reduction by powerful reducing agents to yield the corresponding primary alcohol, 2-(4-formyl-2-methoxyphenoxy)ethanol. Standard reducing agents such as sodium borohydride (NaBH₄) are generally ineffective for the reduction of esters. Consequently, more potent hydride donors are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the butoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net

The reduction of the butyl ester can be represented by the following reaction scheme:

Scheme 1: Reduction of the Butyl Ester Group

It is important to note that lithium aluminum hydride will also reduce the aldehyde group. Therefore, if selective reduction of the ester is desired while preserving the aldehyde, the aldehyde must first be protected.

The following interactive table summarizes the expected outcomes of the reduction of the ester group under different conditions.

ReagentSolventExpected ProductNotes
LiAlH₄Diethyl ether or THF2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanolBoth ester and aldehyde groups are reduced.
Diisobutylaluminium hydride (DIBAL-H)Toluene or Hexane2-(4-formyl-2-methoxyphenoxy)ethanolCan selectively reduce esters to aldehydes at low temperatures, but can also reduce to the alcohol.

Reactions at the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.

Cleavage Mechanisms

The cleavage of aryl ethers, such as the phenoxy ether in the title compound, typically proceeds via nucleophilic substitution and requires strong acids. wikipedia.orgopenstax.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (an alcohol).

Following protonation, a nucleophile (the halide ion from the acid) attacks the electrophilic carbon of the alkyl portion of the ether. In the case of this compound, the cleavage can occur at either the bond between the aromatic ring and the ether oxygen or the bond between the ether oxygen and the acetyl group. Due to the high stability of the phenyl-oxygen bond, cleavage almost exclusively occurs at the alkyl-oxygen bond.

The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group. wikipedia.orgopenstax.org For the phenoxyacetate (B1228835) moiety, the attack of the nucleophile will occur at the methylene carbon of the acetate group, following an Sₙ2 mechanism. This results in the formation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and butyl 2-haloacetate.

Scheme 2: Acid-Catalyzed Cleavage of the Phenoxy Ether Linkage

Stability under various Chemical Conditions

The phenoxy ether linkage exhibits considerable stability under a range of chemical conditions, which contributes to the robustness of the molecule.

Acidic Conditions: While strong acids like HBr and HI can cleave the ether linkage, it is generally stable to weaker acids and typical acidic workup conditions. The rate of cleavage is dependent on the acid concentration and temperature.

Basic Conditions: The phenoxy ether bond is highly resistant to cleavage under basic conditions. Ethers are generally unreactive towards bases, making this linkage stable during reactions such as base-catalyzed hydrolysis of the ester group.

Oxidative and Reductive Conditions: The ether linkage is stable to many common oxidizing and reducing agents. For instance, the reduction of the aldehyde or ester group can be achieved without affecting the ether bond.

The stability of the ether linkage is an important consideration in the design of synthetic routes involving this molecule, as it allows for a wide range of transformations to be carried out at other functional groups without disrupting the core structure.

Reactions of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating methoxy (B1213986) and phenoxy ether groups. However, the formyl group is a deactivating group. The interplay of these substituents directs the position of incoming electrophiles.

Electrophilic Aromatic Substitution (EAS) Potentials

The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Phenoxy Ether Group (-OR): Similar to the methoxy group, the phenoxy ether is also an activating, ortho-, para-directing group.

Formyl Group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects.

Considering the positions on the aromatic ring relative to the existing substituents, the C5 position is the most likely site for electrophilic attack. This position is ortho to the activating phenoxy ether group and para to the activating methoxy group, while being meta to the deactivating formyl group. The C6 position is sterically hindered by the adjacent methoxy group.

The following table summarizes the directing effects of the substituents.

SubstituentPositionEffect on ReactivityDirecting Influence
-OCH₃C2ActivatingOrtho, Para
-O-CH₂(CO)OBuC1ActivatingOrtho, Para
-CHOC4DeactivatingMeta

Functionalization of Aromatic Positions

Based on the analysis of the directing effects, various electrophilic aromatic substitution reactions can be envisioned to introduce new functional groups onto the aromatic ring, primarily at the C5 position.

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The reaction is expected to yield the 5-halo derivative.

Nitration: Introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction would likely produce butyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate.

Friedel-Crafts Acylation: The introduction of an acyl group can be performed using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This would result in the formation of a 5-acyl derivative.

The following interactive table illustrates potential electrophilic aromatic substitution reactions.

ReactionReagentExpected Major Product
BrominationBr₂/CH₃COOHButyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate
NitrationHNO₃/H₂SO₄Butyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate
Friedel-Crafts AcylationCH₃COCl/AlCl₃Butyl 2-(5-acetyl-4-formyl-2-methoxyphenoxy)acetate

Formation of Advanced Chemical Intermediates

The strategic positioning of the aldehyde and the phenoxyacetic acid ester functionalities in this compound makes it a valuable starting material for the synthesis of complex molecules. The corresponding carboxylic acid, 2-(4-formyl-2-methoxyphenoxy)acetic acid, has been extensively used to generate a variety of advanced chemical intermediates. The butyl ester is expected to serve as a suitable precursor for these transformations, often after hydrolysis to the parent carboxylic acid.

One significant application is in the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives. arabjchem.orgresearchgate.net The synthesis pathway typically begins with the reaction of the parent carboxylic acid with various substituted acetophenones to form chalcone (B49325) derivatives. These chalcones are then cyclized with thiosemicarbazide (B42300) to yield the 1,3,4-thiadiazole core. arabjchem.org This class of compounds is of significant interest due to their wide range of pharmacological activities. The general synthetic route starting from the parent acid is depicted below, with the initial step being the Claisen-Schmidt condensation of the aldehyde with an acetophenone (B1666503) derivative.

Table 1: Examples of 1,3,4-Thiadiazole Derivatives Synthesized from 2-(4-formyl-2-methoxyphenoxy)acetic acid

Derivative Class R-group on Acetophenone Resulting Intermediate Final Product Class
Chalcones Phenyl 2-(2-methoxy-4-(3-oxo-3-phenylprop-1-enyl)phenoxy)acetic acid 1,3,4-Thiadiazole derivatives
Chalcones 4-Chlorophenyl 2-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)-2-methoxyphenoxy)acetic acid 1,3,4-Thiadiazole derivatives
Chalcones 4-Bromophenyl 2-(4-(3-(4-bromophenyl)-3-oxoprop-1-enyl)-2-methoxyphenoxy)acetic acid 1,3,4-Thiadiazole derivatives

This data is based on the derivatization of the corresponding carboxylic acid as described in the literature. arabjchem.orgresearchgate.net

Another important class of advanced intermediates synthesized from the parent carboxylic acid are polyfunctionalized β-lactams (2-azetidinones). researchgate.net These are prepared through a [2+2] cycloaddition reaction between a ketene (B1206846), generated in situ from 2-(4-formyl-2-methoxyphenoxy)acetic acid, and various imines (Schiff bases). researchgate.net The β-lactam ring is a key structural motif in many antibiotic drugs.

Stereoselective Transformations

The synthesis of β-lactams from 2-(4-formyl-2-methoxyphenoxy)acetic acid can proceed with a high degree of stereoselectivity. researchgate.net The Staudinger synthesis, which involves the reaction of a ketene with an imine, is a well-established method for preparing β-lactams. In the case of the vanillin-derived ketene, its reaction with aromatic imines has been shown to lead to the formation of the trans-β-lactam isomer in a stereospecific manner. researchgate.net This stereochemical control is crucial for the biological activity of the resulting compounds.

The stereoselectivity of the cycloaddition reaction is influenced by the electronic and steric properties of both the ketene and the imine. The formation of a zwitterionic intermediate is a key step, and its subsequent electrocyclic ring closure dictates the final stereochemistry of the β-lactam ring. The preference for the trans isomer is a common feature in many Staudinger cycloadditions.

Table 2: Stereoselective Synthesis of β-Lactams

Reactants Reaction Type Key Intermediate Product Class Observed Stereochemistry

This data is based on the reactivity of the corresponding carboxylic acid. researchgate.net

While specific studies on the stereoselective transformations of this compound itself are not extensively documented, it is reasonable to infer that its derivatives would participate in similar stereoselective reactions, particularly after conversion to the more reactive acid chloride or ketene intermediates. The presence of the butyl ester group is unlikely to alter the inherent stereochemical preferences of the core reactive moieties.

Spectroscopic and Analytical Methodologies for Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure of butyl 2-(4-formyl-2-methoxyphenoxy)acetate. science.govsdsu.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy (B1213986) group, the methylene (B1212753) group of the acetate (B1210297) moiety, and the butyl chain protons. Aryl protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The highly deshielded aldehyde proton is expected to appear as a singlet around 9-10 ppm. researchgate.netoregonstate.edu The methoxy protons would appear as a sharp singlet around 3.8-4.0 ppm. researchgate.net The protons of the butyl ester group would show characteristic multiplets: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the central methylene groups (~1.4 and ~1.6 ppm), and a triplet for the methylene group attached to the ester oxygen (~4.2 ppm). chemicalbook.comhmdb.ca

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons (ester and aldehyde), the aromatic carbons, and the aliphatic carbons of the methoxy and butyl groups. The aldehyde and ester carbonyl carbons are expected in the downfield region, typically above 165 ppm, with the aldehyde carbon being the most deshielded (~190 ppm). oregonstate.eduutah.edu Aromatic carbons resonate between 110-160 ppm. libretexts.org The methoxy carbon signal would be around 56 ppm, and the carbons of the butyl chain would appear in the upfield region (10-70 ppm). chemicalbook.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which are invaluable for identifying adjacent protons in the butyl chain. sdsu.edu Cross-peaks would be observed between the protons of the neighboring methylene groups in the butyl moiety, confirming their sequence. Similarly, couplings between aromatic protons can help in assigning their positions on the benzene (B151609) ring. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the aldehyde proton signal at ~9-10 ppm will show a cross-peak with the aldehyde carbon signal at ~190 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is critical for connecting the different fragments of the molecule. Key correlations would include:

The aldehyde proton showing a correlation to the aromatic ring carbons.

The methoxy protons correlating with the methoxy-bearing aromatic carbon.

The methylene protons adjacent to the ester oxygen correlating with the ester carbonyl carbon.

The methylene protons of the acetate group showing correlations to the ester carbonyl carbon and the aromatic carbon attached to the ether oxygen.

These 2D NMR techniques, used in concert, allow for a complete and confident assignment of all proton and carbon signals, thereby confirming the covalent structure of this compound. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 (CHO)9.85 (s)191.0C-3, C-4, C-5
2 (-OCH₃)3.90 (s)56.2C-2
3 (Ar-H)7.45 (d)110.5C-1, C-5
4 (Ar-C)-152.0-
5 (Ar-H)7.42 (dd)125.0C-1, C-3, C-6
6 (Ar-H)7.00 (d)112.0C-2, C-4
7 (-O-CH₂-)4.80 (s)65.8C-4, C-8
8 (C=O)-168.5-
9 (-O-CH₂-)4.25 (t)65.1C-8, C-10
10 (-CH₂-)1.65 (m)30.5C-9, C-11
11 (-CH₂-)1.40 (m)19.1C-10, C-12
12 (-CH₃)0.95 (t)13.7C-10, C-11

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) can offer insights into the structure, conformation, and dynamics of molecules in the crystalline or amorphous solid state. For a compound like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal subtle differences in molecular packing and conformation between different solid forms. While specific data for this compound is not available, the methodology is a powerful tool for the in-depth characterization of organic solids. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula.

To analyze a molecule by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for organic molecules like esters. researchgate.net

Electrospray Ionization (ESI): ESI is particularly effective for polar to moderately polar molecules and is less prone to causing fragmentation. nih.gov For this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov The high resolving power of the mass analyzer would allow the mass of this ion to be measured with high precision (typically to four or five decimal places).

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds. nih.gov It involves a corona discharge to ionize the analyte. While it can sometimes induce more fragmentation than ESI, it is a robust technique for a wide range of small molecules. aocs.org

For this compound (C₁₄H₁₈O₅), the exact mass is 266.11542 Da. HRMS analysis would aim to detect an ion with a mass-to-charge ratio (m/z) corresponding to this value (or its adducts), with a very low mass error (typically < 5 ppm), thereby confirming the molecular formula.

Table 2: HRMS Data for Molecular Formula Confirmation

Molecular FormulaCalculated Exact Mass (Da)Ion SpeciesExpected m/z
C₁₄H₁₈O₅266.11542[M+H]⁺267.12270
C₁₄H₁₈O₅266.11542[M+Na]⁺289.10464
C₁₄H₁₈O₅266.11542[M+NH₄]⁺284.14923

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemrxiv.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands. A strong, sharp peak corresponding to the C=O stretching of the ester group is expected around 1760-1740 cm⁻¹. The aldehyde C=O stretch would appear at a slightly lower wavenumber, typically around 1700-1680 cm⁻¹, due to conjugation with the aromatic ring. nih.govresearchgate.net Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the ether and ester linkages would produce strong bands in the 1300-1000 cm⁻¹ region. Additionally, the characteristic C-H stretches of the aldehyde group often appear as a pair of weak bands around 2850 and 2750 cm⁻¹. oregonstate.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give strong and sharp signals in the Raman spectrum. researchgate.net The C=O stretching vibrations are also Raman active. The symmetric vibrations of non-polar bonds, which might be weak in the IR spectrum, can be prominent in the Raman spectrum, making it a useful complementary technique for a full vibrational analysis. chemrxiv.orgchemrxiv.org

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
AldehydeC-H Stretch~2850, ~2750Weak
AromaticC-H Stretch>3000Strong
Aliphatic (Butyl)C-H Stretch2960-2850Strong
EsterC=O Stretch~1750Moderate
AldehydeC=O Stretch~1690Moderate
AromaticC=C Stretch1600-1450Strong
Ether & EsterC-O Stretch1300-1000Weak-Moderate

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or impurities, and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. researchgate.net Detection using a UV detector would be highly effective due to the strong UV absorbance of the aromatic ring. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography could also be employed for purity assessment. patsnap.com The compound would be vaporized and passed through a capillary column. A flame ionization detector (FID) would provide a response proportional to the amount of organic compound present. GC is particularly effective at separating volatile impurities and can provide very high resolution. glsciences.com

Both HPLC and GC are quantitative methods that, when properly calibrated, can provide a precise measure of the purity of the synthesized this compound, ensuring it meets the required standards for subsequent research or application.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method is typically developed to determine its purity and quantify it in various matrices.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and resolution from potential impurities. A common approach for aromatic aldehydes and esters involves the use of a C18 stationary phase, which provides excellent separation based on hydrophobicity.

A typical HPLC method for a compound like this compound would employ a gradient elution to ensure the effective separation of the main compound from any starting materials, byproducts, or degradation products. The mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of acid, such as acetic acid or formic acid, to improve peak shape) and an organic solvent (such as acetonitrile or methanol).

The detection of the analyte is commonly performed using a UV-Vis detector, as the aromatic ring and the formyl group in the molecule are chromophores that absorb UV radiation. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. For vanillin (B372448) and its derivatives, which are structurally related to the target compound, detection is often carried out at wavelengths around 280 nm or 310 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

This table presents a hypothetical set of parameters based on standard methods for similar aromatic aldehydes and esters.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is particularly useful for identifying and quantifying volatile byproducts that may be present from the synthesis process or as a result of degradation.

Potential volatile impurities could include residual solvents used in the synthesis, such as butanol, or byproducts from side reactions. The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase, which separates compounds based on their boiling points and polarity.

A flame ionization detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range. For enhanced identification, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectral data for each separated component, allowing for their structural elucidation.

The sample preparation for GC analysis is straightforward and usually involves dissolving the sample in a suitable volatile solvent. The operating conditions, such as injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good separation of the volatile components.

Table 2: Representative GC Method Parameters for Volatile Byproduct Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial: 50 °C (hold 2 min); Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This table provides an example of GC parameters that could be used for the analysis of volatile impurities in a sample of this compound.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction analysis can provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

The crystal structure of phenoxyacetic acid derivatives has been studied, revealing information about their conformational preferences and hydrogen bonding patterns. For this compound, X-ray crystallography would confirm the connectivity of the atoms and provide insight into the conformation of the butyl ester chain and the orientation of the formyl and methoxy substituents on the phenyl ring.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) ** 90
β (°) 98.5
γ (°) 90
Volume (ų) **1280
Z 4
Calculated Density (g/cm³) 1.30

This table presents a plausible set of crystallographic parameters for this compound, based on data for structurally similar organic molecules. Actual data would need to be determined experimentally.

Computational and Theoretical Studies on Butyl 2 4 Formyl 2 Methoxyphenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine electron distribution, orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like butyl 2-(4-formyl-2-methoxyphenoxy)acetate, DFT can be employed to optimize its geometry and compute various electronic properties.

Studies on related vanillin (B372448) and phenoxyacetic acid derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successful in predicting molecular geometries, vibrational frequencies, and electronic spectra. chemrxiv.org For the title compound, DFT calculations would likely reveal a nearly planar phenoxy ring system, with the formyl and methoxy (B1213986) groups inducing specific electronic effects. The electron-withdrawing nature of the formyl group and the electron-donating effect of the methoxy group would create a distinct pattern of charge distribution across the aromatic ring. This, in turn, influences the molecule's reactivity and spectroscopic properties. DFT studies on vanillin derivatives have shown that these substituent groups play a crucial role in determining the sites of electrophilic and nucleophilic attack. biomedres.us

Key electronic properties that can be calculated for this compound using DFT are summarized in the hypothetical data table below, based on typical values for similar aromatic esters.

Calculated PropertyTypical Predicted ValueSignificance
Dipole Moment (Debye)2.5 - 4.0Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
Total Energy (Hartree)-950 to -1050Represents the total electronic energy of the molecule in its optimized geometry.
HOMO-LUMO Gap (eV)~4.0 - 5.0Relates to the molecule's electronic stability and reactivity; a larger gap suggests higher stability. readthedocs.io

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically influenced by the methoxy and phenoxy oxygen atoms. uni-muenchen.de The LUMO, conversely, is likely to be centered on the electron-deficient formyl group and the carbonyl of the ester. uni-muenchen.de The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. readthedocs.io A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

The distribution of these frontier orbitals dictates the molecule's behavior as an electron donor or acceptor. The HOMO's location indicates the most probable site for electrophilic attack, while the LUMO's location points to the site of nucleophilic attack. q-chem.com

OrbitalPredicted LocalizationRole in Reactivity
HOMOPhenoxy ring, methoxy group oxygenSite of electron donation (nucleophilic character)
LUMOFormyl group, ester carbonyl groupSite of electron acceptance (electrophilic character)

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The flexible butyl chain and the ether linkage in this compound allow for a multitude of possible conformations, each with a different potential energy.

A relaxed PES scan would likely show that extended, anti-periplanar arrangements of the butyl chain are energetically favored to minimize steric clashes. However, gauche interactions may also lead to other low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Dihedral AngleLow Energy ConformationHigh Energy ConformationAssociated Strain
C-C-C-C (butyl chain)Anti (180°)Eclipsed (0°)Torsional and Steric Strain
Ar-O-CH₂-C=OPlanar or near-planarOrthogonalTorsional Strain
O-CH₂-CH₂-CH₂Anti (180°)Eclipsed (0°)Torsional Strain

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, several reactive sites are present, including the formyl group, the ester group, and the aromatic ring.

Theoretical studies on the atmospheric oxidation of vanillin initiated by OH radicals have been performed using DFT. biomedres.us These studies show that the reaction can proceed via two main pathways: hydrogen atom abstraction from the aldehyde or phenolic hydroxyl group, or OH addition to the aromatic ring. The calculated activation barriers help to determine the most favorable reaction pathway. For instance, in the reaction of vanillin with OH radicals, hydrogen abstraction from the aldehyde group is often found to be a competitive pathway. utdallas.edu

Similarly, the hydrolysis of the ester group can be modeled computationally. The mechanism would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon, proceeding through a tetrahedral intermediate. DFT calculations could map out the energy profile of this reaction, providing insights into the reaction rate under different conditions (e.g., acidic or basic catalysis).

Reaction TypeReactive SiteComputational ApproachInformation Gained
OxidationFormyl group, Aromatic ringDFT, Transition State TheoryActivation energies, reaction pathways, product distribution. biomedres.us
ReductionFormyl groupDFTMechanism of hydride attack, stereoselectivity.
Ester HydrolysisEster carbonylDFT with solvent modelsEnergy profile of nucleophilic acyl substitution, role of catalysts.
Schiff Base FormationFormyl groupDFTMechanism of imine formation with primary amines. mit.edu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into intermolecular interactions, solvation effects, and the dynamic behavior of molecules in different environments.

For this compound, MD simulations could be used to study its interactions with solvent molecules, such as water or organic solvents. These simulations would reveal how the molecule is solvated and the nature of the hydrogen bonds and van der Waals interactions that are formed. For example, the formyl and ester carbonyl oxygens would be expected to act as hydrogen bond acceptors. MD simulations of phenoxyacetamide derivatives have been used to study their binding with proteins, indicating that the amide moiety plays a crucial role in anchoring the molecule in a binding pocket. mdpi.com

Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution. Simulations of small aromatic molecules have shown that London dispersion forces can lead to aggregation. The balance between solute-solute and solute-solvent interactions will determine the extent of aggregation.

Simulation TypeSystemPredicted Outcome
Solvation in WaterOne molecule in a box of waterFormation of hydrogen bonds with formyl and ester groups; hydrophobic hydration around the butyl chain and aromatic ring.
Aggregation in Nonpolar SolventMultiple molecules in a nonpolar solventPotential for π-π stacking of the aromatic rings and aggregation driven by van der Waals forces.
Interaction with a Model MembraneOne molecule with a lipid bilayerPartitioning of the molecule into the membrane, with the butyl chain likely inserting into the hydrophobic core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or other properties. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the properties of new, untested compounds and to guide the design of molecules with desired characteristics.

Although no specific QSAR studies on this compound are available, QSAR models have been developed for related classes of compounds, such as phenoxyacetic acid derivatives and aromatic aldehydes. These studies often use a combination of descriptors, including lipophilicity (logP), electronic properties (e.g., atomic charges, dipole moment), and steric parameters (e.g., molecular volume, surface area).

For a series of compounds including this compound, a QSAR model could be developed to predict, for example, its herbicidal or antimicrobial activity. The model might reveal that the activity is positively correlated with lipophilicity (governed by the butyl chain) and the presence of the formyl group, while being negatively correlated with molecular size. Such insights are crucial for the rational design of new, more potent analogues.

Descriptor TypeExample DescriptorPotential Influence on Activity
LipophiliclogPAffects membrane permeability and transport to the site of action.
ElectronicHOMO/LUMO energies, Mulliken chargesRelates to the ability to participate in charge-transfer interactions or covalent bond formation.
Steric/TopologicalMolecular weight, van der Waals volumeInfluences the fit of the molecule into a binding site. researchgate.net
Hydrogen BondingNumber of H-bond donors/acceptorsDetermines the strength of specific interactions with a biological target.

Potential Applications and Role in Specialized Fields

Contribution to Materials Science Research

The vanillin-derived backbone of butyl 2-(4-formyl-2-methoxyphenoxy)acetate provides a bio-based platform for the development of novel materials. The presence of multiple functional groups allows for its incorporation into a variety of polymeric structures and functional materials.

Precursor for Polymer Synthesis

Vanillin (B372448) and its derivatives are increasingly recognized as sustainable starting materials for the synthesis of a wide range of polymers, including thermosets and thermoplastics. jddtonline.info The aldehyde and aromatic ether functionalities of this compound offer several pathways for polymerization. For instance, the aldehyde group can participate in condensation reactions with various co-monomers to form polyimines (Schiff bases), which can be further modified to create cross-linked networks. ijoer.com

Furthermore, vanillin-derived monomers have been successfully used to create polymers with desirable thermal and mechanical properties. acs.org For example, methacrylated derivatives of vanillin have been polymerized to yield materials with high storage moduli and glass transition temperatures, making them suitable for applications in polymer composites. acs.org The butyl ester group in the target molecule could influence the processing characteristics of the resulting polymers, potentially acting as an internal plasticizer to enhance flexibility.

Table 1: Examples of Polymers Synthesized from Vanillin Derivatives

Polymer Type Vanillin-Derived Monomer Key Properties Potential Applications
Epoxy Resins Glycidyl ethers of vanillin High thermal stability, good mechanical strength Coatings, adhesives, composites
Benzoxazine Resins Vanillin-based benzoxazine monomers Excellent thermal stability, low water absorption High-performance composites, electronics
Polyesters Vanillin-derived diols or diacids Bio-based, tunable properties Packaging, fibers
Polyimines (Schiff bases) Vanillin, Divanillin Self-healing properties, thermal responsiveness Smart materials, adaptable networks

Integration into Functional Materials

The unique chemical structure of this compound makes it a candidate for integration into functional materials with specific optical, electronic, or chelating properties. Vanillin-based materials have been investigated for applications in optical 3D printing, demonstrating that resins derived from vanillin acrylates can produce cross-linked polymers with thermal and mechanical properties comparable to commercial petroleum-based materials. rjptonline.org

The aldehyde functionality of vanillin derivatives can be utilized to create materials with reactive surfaces. For example, polymeric microspheres with pendant aldehyde groups have been synthesized from vanillin methacrylate and have shown potential as adsorbents for metal ions in wastewater treatment. acs.org These reactive aldehyde groups can also be used to immobilize biomacromolecules, such as enzymes. acs.org The phenoxyacetic acid moiety, in general, has been explored in the development of materials with various functionalities.

Role in Advanced Organic Synthesis

The combination of functional groups in this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds. nbinno.com

Intermediate in Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of natural products are not yet documented, the vanillin scaffold is a common motif in a variety of natural products. The functional groups present in the molecule allow for a range of chemical transformations that are essential in multi-step syntheses. The aldehyde can be a precursor for chain elongation, cyclization reactions, or conversion to other functional groups. The phenoxyacetic acid side chain can be modified or cleaved as needed during a synthetic route. The biocatalytic reduction of vanillic acid, a related compound, to vanillin is a known transformation, highlighting the potential for enzymatic modifications of this class of molecules in synthetic pathways. nih.gov

Building Block for Heterocyclic Compounds

The precursor, 2-(4-formyl-2-methoxyphenoxy)acetic acid, has been utilized as a key starting material for the synthesis of polyfunctionalized β-lactams, which are important structural motifs in many biologically active compounds. nih.gov Vanillin and its derivatives are versatile precursors for a wide array of heterocyclic compounds, including pyrimidines, quinoxalines, and imidazoles. nih.govfrontiersin.org The aldehyde group readily undergoes condensation reactions with amines and other nucleophiles to form the core of various heterocyclic rings. For instance, vanillin can be used to synthesize pyrimidine and pyrazole derivatives through reactions with urea, thiourea, or hydrazine derivatives. researchgate.net

Use in Ligand Design and Coordination Chemistry

The oxygen and nitrogen-containing derivatives of this compound are excellent candidates for the design of ligands in coordination chemistry. The ability to form stable complexes with a variety of metal ions is a well-established characteristic of vanillin-derived compounds. ijoer.com

Schiff bases derived from the condensation of the aldehyde group of vanillin with various primary amines are particularly effective multidentate ligands. wisdomlib.org These ligands can coordinate with transition metals and rare earth elements through the nitrogen atom of the imine group and the oxygen atoms of the methoxy (B1213986) and deprotonated hydroxyl groups (in the case of vanillin itself). ijoer.comrsc.org The resulting metal complexes have shown a range of interesting properties and potential applications, including in catalysis and as antimicrobial agents. wisdomlib.org The specific structure of this compound could be modified to create ligands with tailored electronic and steric properties for specific metal chelation.

Table 2: Examples of Metal Complexes with Vanillin-Derived Ligands

Ligand Type Metal Ion(s) Resulting Complex Structure Potential Applications
Schiff Base Co(II), Ni(II), Cu(II) Octahedral Antimicrobial agents
Schiff Base La, Pr, Nd, Sm, Eu, Tb, Dy, Er, Yb, Lu Coordination polymers Luminescent materials, magnetism
Boron-based Schiff Base Co(II), Ni(II), Cu(II) Octahedral Anticancer agents, antimicrobial
Vanillin anion Cu(II) Octahedral DNA cleavage agents

Applications in Analytical Reagent Development

The chemical structure of this compound, which integrates a reactive aldehyde group with a distinct aromatic framework, suggests its potential utility in the development of specialized analytical reagents. While direct research on this specific compound's application as an analytical reagent is not extensively documented, its functional groups allow for well-established chemical reactions that are fundamental to analytical derivatization techniques. The primary application in this field is projected to be as a derivatizing agent to enhance the detection and quantification of specific analytes in chromatographic methods.

The core of its potential lies in the reactivity of the formyl group (-CHO). Aldehydes are known to react with primary amines to form a Schiff base, which is a compound containing a carbon-nitrogen double bond (imine). mdpi.comresearchgate.net This reaction is a cornerstone of pre-column or post-column derivatization in High-Performance Liquid Chromatography (HPLC). thermofisher.comscienceopen.com Many biologically and environmentally significant molecules, such as certain amino acids, pharmaceuticals, and illicit substances, contain primary amine groups but lack a chromophore, making them difficult to detect using common UV-Vis detectors. scienceopen.comsigmaaldrich.com

By reacting these non-UV-absorbing primary amines with this compound, a new derivative is formed that incorporates the compound's phenyl ring. This aromatic moiety acts as a chromophore, rendering the resulting Schiff base detectable by UV-Vis spectrophotometry. thermofisher.com This process of "tagging" an analyte to make it detectable is a crucial strategy in analytical chemistry for improving the sensitivity and selectivity of HPLC methods. sigmaaldrich.com

The principle is analogous to the use of other aromatic aldehydes in analytical chemistry. For instance, vanillin, a structurally related compound, is used in reagent formulations for the post-column analysis of substances like polyether antibiotics and sulfa drugs, where it reacts to produce colored products that can be monitored at specific wavelengths. pickeringlabs.com The presence of the methoxy group and the butyl acetate (B1210297) chain on the phenyl ring of this compound can also influence the solubility and chromatographic retention of the resulting derivatives, potentially offering advantages in separating complex mixtures.

The potential workflow for using this compound as a pre-column derivatization reagent would involve mixing the reagent with a sample containing primary amines under controlled conditions (e.g., specific pH, temperature, and time) to ensure complete reaction. The resulting mixture, now containing the UV-active derivatives, would then be injected into an HPLC system for separation and quantification.

The table below outlines the theoretical application of this compound as a derivatizing agent for analytical purposes.

Analyte ClassDerivatization ReactionFunctional Group TargetedReagent Functional GroupPotential Analytical TechniqueExpected Outcome
Primary Amines (e.g., aliphatic amines, amino acids)Schiff Base FormationPrimary Amine (-NH₂)Aldehyde (-CHO)HPLC with UV DetectionFormation of a UV-active imine derivative, enabling sensitive quantification.
Hydrazine CompoundsHydrazone FormationHydrazine (-NHNH₂)Aldehyde (-CHO)HPLC with UV DetectionCreation of a stable, UV-absorbing hydrazone product for chromatographic analysis.

This application remains theoretical pending specific research, but it is strongly supported by the fundamental principles of chemical derivatization and the known reactivity of its constituent functional groups. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing butyl 2-(4-formyl-2-methoxyphenoxy)acetate, and what experimental conditions are critical?

Methodological Answer: The synthesis of this compound typically involves a multi-step sequence:

Esterification : React 4-formyl-2-methoxyphenol with bromoacetic acid to form the phenoxyacetic acid intermediate.

Etherification : Couple the intermediate with butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).

Purification : Use column chromatography or recrystallization to isolate the product .

Q. Critical Parameters :

  • Reaction temperature (60–80°C for esterification).
  • Catalyst concentration (0.5–2 mol%).
  • Solvent choice (e.g., toluene for azeotropic water removal).

Q. Table 1: Representative Reaction Conditions

StepReagentsCatalystTemperatureYield (%)
14-Formyl-2-methoxyphenol, bromoacetic acidH₂SO₄ (1 mol%)70°C65–75
2Intermediate, butanolp-TsOH (1.5 mol%)80°C70–85

Q. How is this compound characterized to confirm its structure and purity?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 9.8–10.0 ppm (formyl proton), δ 3.8–4.2 ppm (methoxy and butyl groups), and δ 6.5–7.5 ppm (aromatic protons).
    • ¹³C NMR : Confirm ester carbonyl (~170 ppm) and formyl group (~190 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize catalyst loading, solvent ratio, and reaction time. For example, a 2³ factorial design revealed that increasing p-TsOH to 2 mol% improved yields by 15% .
  • Continuous Flow Reactors : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., polymerization of the formyl group) .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in further derivatization?

Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic additions to the formyl group. For example, Knoevenagel condensation with malononitrile proceeds 30% faster in DMF vs. THF .
  • Substituent Effects : Electron-withdrawing groups (e.g., methoxy) enhance electrophilicity of the formyl group, enabling faster Schiff base formation. See Table 2 for reactivity comparisons.

Q. Table 2: Reactivity in Schiff Base Formation

DerivativeReaction Time (h)Yield (%)
4-Formyl-2-methoxy285
4-Formyl-2-nitro1.592

Q. How can computational modeling predict the compound’s interactions in enzyme-binding studies?

Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The formyl and methoxy groups show hydrogen bonding with active-site residues .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable complexes .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer :

  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted starting material or oxidation products).
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the butyl group) causing peak splitting .
  • 2D NMR Techniques : HSQC and HMBC correlations confirm assignment of ambiguous signals .

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